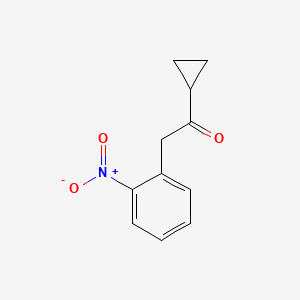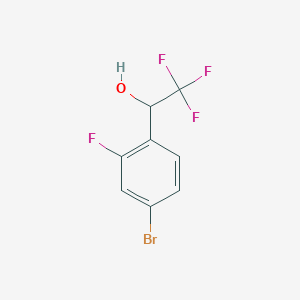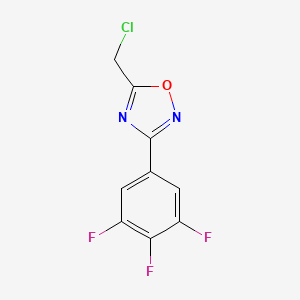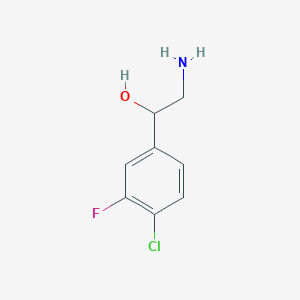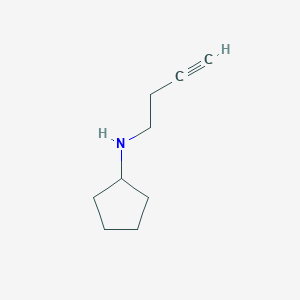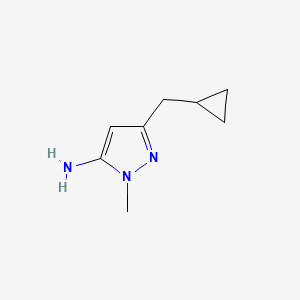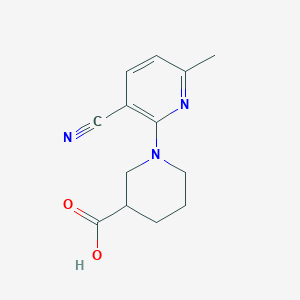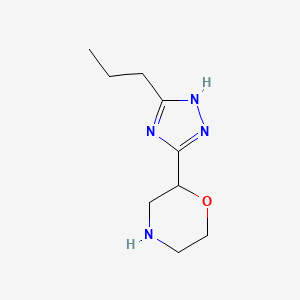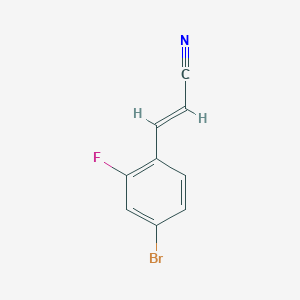
(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile
Übersicht
Beschreibung
(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile, also known as 4-bromo-2-fluoro-3-phenylpropenenitrile, is a fluorinated brominated nitrile compound that is used in scientific research. It is a colorless, odorless, and flammable liquid that is highly soluble in organic solvents. It is a useful reagent for organic synthesis and has found a wide range of applications in medicinal and pharmaceutical research and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Electropolymerization
Compounds with structural similarities to "(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile" have been used as building blocks for tuning the electronic properties of conjugated polymers. For instance, 3-fluoro-4-hexylthiophene, prepared through a synthetic route involving bromination followed by bromine/fluorine exchange, has shown potential in modifying the electronic properties of polythiophenes. Although attempts to electropolymerize this compound were unsuccessful, its inclusion in terthienyls suggests its significance in studying the electronic properties of conjugated systems (Gohier, Frère, & Roncali, 2013).
Photophysical and Electro-Optical Applications
Research on similar compounds, such as trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, has provided insights into their structural, electro-optical, and charge-transport properties. These studies, utilizing quantum chemical methods, have highlighted the potential of such compounds as efficient hole-transport materials, beneficial for applications in organic electronics and photovoltaic devices (Irfan et al., 2015).
Fluorophore Development for Imaging
The development of fluorophores based on the structure of "(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile" has been a significant area of research. For example, studies on fumaronitrile-based compounds have demonstrated their potential in red to near-infrared fluorescence, aggregation-induced emission, and solvatochromism, which are crucial for applications in bioimaging and sensors (Shen et al., 2012).
Supramolecular Characterization and Crystal Engineering
Investigations into the crystal structures and supramolecular characterization of compounds structurally related to "(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile" have revealed diverse emission properties based on crystal habit and size. These studies underscore the importance of crystal engineering in tailoring the photophysical properties of organic materials for specific applications (Percino et al., 2017).
Eigenschaften
IUPAC Name |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJDPANLZFGYFX-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



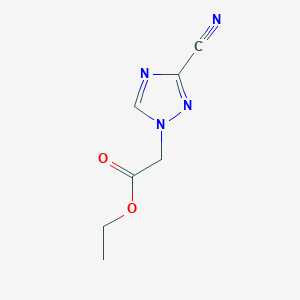
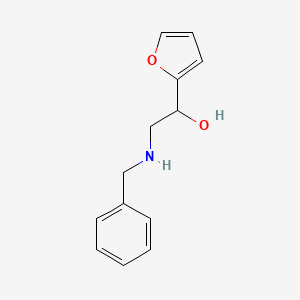

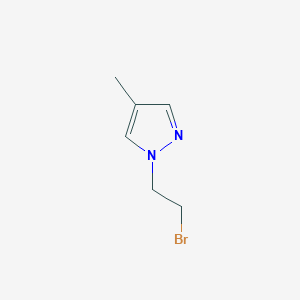
![[3-Methyl-4-(methylsulfanyl)phenyl]methanamine](/img/structure/B1527209.png)
